Cc-223

Catalog No.
S522902
CAS No.
1228013-30-6
M.F
C21H27N5O3
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cc-223

CAS Number

1228013-30-6

Product Name

Cc-223

IUPAC Name

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24)

InChI Key

UFKLYTOEMRFKAD-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

CC-223; CC 223; CC223; onatasertib

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Description

The exact mass of the compound Cc-223 is 397.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CC-223, also known as Onatasertib, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is characterized by its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) signaling pathways, which are critical in regulating cell growth, metabolism, proliferation, and survival. The compound is orally bioavailable and has shown promising results in preclinical studies, particularly in the context of various cancers where mTOR signaling is often dysregulated due to mutations in the phosphoinositide 3-kinase (PI3K)-AKT pathway .

  • CC-223 acts as an ATP-competitive inhibitor of mTOR kinase. This means it competes with ATP (adenosine triphosphate), a molecule essential for cellular energy transfer, for binding to the mTOR protein.
  • By binding to the mTOR kinase site, CC-223 disrupts the normal function of mTOR in regulating cell growth and proliferation.

Physical and Chemical Properties

  • Information on specific physical and chemical properties of CC-223, such as melting point, boiling point, and solubility, is currently not publicly available.
  • As CC-223 is still under investigation, detailed information on its safety profile is limited.
  • Studies have shown that CC-223 can cause side effects such as fatigue, diarrhea, and mouth sores [].
  • More research is needed to fully understand the safety profile of CC-223.

Current Research

  • Clinical trials are ongoing to evaluate the efficacy and safety of CC-223 in treating various cancers [].
  • One study investigated the use of CC-223 for non-pancreatic neuroendocrine tumors [].
  • Further research is needed to determine the potential role of CC-223 in cancer treatment regimens.

Additional Information

  • It is important to note that CC-223 is an investigational drug and is not currently approved for any medical use.
  • More research is needed to determine the long-term effects and safety profile of CC-223.

Clinical Trial to Assess Safety and Efficacy

A Phase 1/2, open-label, dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug), and preliminary efficacy of CC-223 [1]. This study involved two parts:

  • Part A (Dose Escalation): This part aimed to identify the highest dose of CC-223 that could be safely administered to patients.
  • Part B (Dose Expansion): This part further assessed the safety profile of CC-223 at the chosen dose and gathered preliminary data on its effectiveness against cancer.

The study included approximately 160 patients in the United States and Europe [1].

Source

[1] Study of CC-223 in patients with advanced solid tumours,NHL or MM Health Research Authority:

That involve its interaction with the mTOR kinase. The inhibition of mTORC1 and mTORC2 leads to a cascade of downstream effects on cellular signaling pathways, particularly those involved in protein synthesis and cell cycle regulation. For example, CC-223 effectively reduces the phosphorylation of key substrates such as pS6 ribosomal protein (pS6RP) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), which are indicative of mTORC1 activity . Additionally, it inhibits the phosphorylation of AKT at serine 473, a marker for mTORC2 activity .

The biological activity of CC-223 has been extensively studied in vitro and in vivo. It demonstrates significant anti-proliferative effects on both hematologic and solid tumor cell lines. In preclinical models, CC-223 has been shown to induce apoptosis and inhibit tumor growth in xenograft studies. The compound's efficacy appears to be dose-dependent, with higher concentrations leading to more pronounced antitumor effects . Furthermore, the expression levels of interferon regulatory factor 4 (IRF4) have been correlated with resistance to treatment, while activation of the mTOR pathway has been associated with sensitivity to CC-223 .

CC-223 is primarily being explored for its applications in cancer therapy due to its role as an mTOR inhibitor. Its ability to simultaneously inhibit both mTORC1 and mTORC2 makes it a candidate for treating various malignancies where these pathways are aberrantly activated. Clinical trials are currently underway to assess its safety and efficacy in patients with solid tumors and hematologic cancers .

Studies examining the interactions of CC-223 with other cellular proteins have highlighted its selective inhibition of mTOR complexes. Research indicates that CC-223 not only inhibits mTOR signaling but also affects downstream pathways involved in cell survival and proliferation. For instance, it has been shown to interact with multiple substrates within the mTOR signaling cascade, leading to comprehensive effects on tumor biology . Additionally, studies have demonstrated that CC-223 can enhance the efficacy of other therapeutic agents when used in combination treatments .

Several compounds share structural or functional similarities with CC-223, particularly those targeting the mTOR pathway. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
RapamycinAllosteric inhibitor of mTORC1Primarily targets mTORC1; less effective against mTORC2
EverolimusAllosteric inhibitor of mTORC1Similar to rapamycin; used in renal cancer therapy
AZD8055ATP-competitive inhibitorTargets both mTORC1 and mTORC2; shows broader activity
Torin1ATP-competitive inhibitorPotent dual inhibitor; used mainly for research

CC-223 stands out due to its oral bioavailability and selective inhibition across both mTOR complexes, offering a potentially improved therapeutic profile compared to traditional allosteric inhibitors like rapamycin and everolimus . Its unique mechanism allows for a more comprehensive blockade of the mTOR signaling pathway, which may translate into enhanced clinical outcomes for patients with cancers driven by these pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

397.21138974 g/mol

Monoisotopic Mass

397.21138974 g/mol

Heavy Atom Count

29

Appearance

Red to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I8RA3543SY

Wikipedia

CC-223

Dates

Modify: 2023-08-15
1: Bendell JC, Kelley RK, Shih KC, Grabowsky JA, Bergsland E, Jones S, Martin T,
2: Mortensen DS, Perrin-Ninkovic SM, Shevlin G, Zhao J, Packard G, Bahmanyar S,
3: Mortensen DS, Fultz KE, Xu S, Xu W, Packard G, Khambatta G, Gamez JC, Leisten
4: Ashworth RE, Wu J. Mammalian target of rapamycin inhibition in hepatocellular
(last updated: 4/19/2016)

Explore Compound Types